molecular formula C6H4F3NO2 B1442892 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 147642-16-8

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1442892
CAS No.: 147642-16-8
M. Wt: 179.1 g/mol
InChI Key: JLDJJZJYEKSGCI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a pyrrole ring.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to altered metabolic pathways and potentially affecting the pharmacokinetics of co-administered drugs .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their function. For example, the compound may act as an inhibitor of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetics. At higher doses, toxic or adverse effects can occur. These may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is essential to determine the appropriate dosage range to maximize the therapeutic potential of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites are then conjugated with endogenous molecules such as glucuronic acid or glutathione in phase II reactions, facilitating their excretion from the body. The interaction of this compound with these metabolic pathways can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins in the blood and tissues can influence the localization and accumulation of this compound, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For instance, the presence of specific targeting sequences in the compound’s structure can facilitate its transport to the mitochondria, where it may influence mitochondrial function and energy metabolism .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole N-oxides, while reduction can produce pyrrole alcohols or aldehydes .

Scientific Research Applications

2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of specific pathways, such as inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to its combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDJJZJYEKSGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.